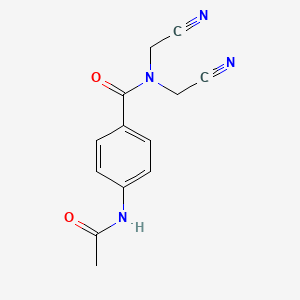
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetylamino group and two cyanomethyl groups attached to a benzamide core. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
准备方法
The synthesis of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a green reusable catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride . This method is advantageous due to its high yield, eco-friendly process, and short reaction times.
化学反应分析
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
科学研究应用
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it has been studied for its potential as an antitumor agent due to its ability to inhibit histone deacetylase, leading to histone hyperacetylation and subsequent changes in gene expression . Additionally, it has applications in the industrial sector, particularly in the production of pigments and dyes .
作用机制
The mechanism of action of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide involves the inhibition of histone deacetylase (HDAC). This inhibition leads to the hyperacetylation of histones, which in turn affects gene expression by altering the chromatin structure. The compound specifically targets HDAC-1 and HDAC-2, causing an increase in acetylated histone H3 levels . This mechanism is crucial for its antitumor activity, as it can induce cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide can be compared to other benzamide derivatives, such as N-acetyldinaline (CI-994). Both compounds share a similar mechanism of action as HDAC inhibitors, but this compound has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include various substituted benzamides, which also exhibit diverse biological activities and applications .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of chemical reactions, and its ability to inhibit histone deacetylase makes it a promising candidate for antitumor research. The compound’s versatility and wide range of applications highlight its importance in both academic and industrial settings.
属性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC 名称 |
4-acetamido-N,N-bis(cyanomethyl)benzamide |
InChI |
InChI=1S/C13H12N4O2/c1-10(18)16-12-4-2-11(3-5-12)13(19)17(8-6-14)9-7-15/h2-5H,8-9H2,1H3,(H,16,18) |
InChI 键 |
MCJNJXFYYDCHKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961394.png)
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)
![Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)
![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B14961417.png)
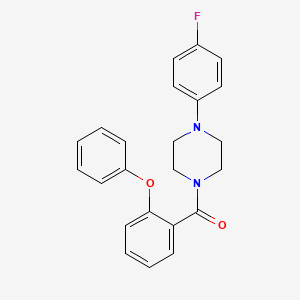
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)
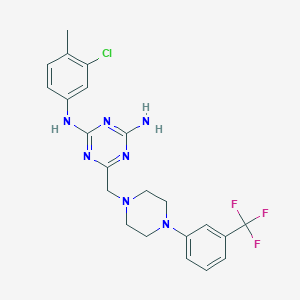
![2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14961440.png)
![7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961451.png)
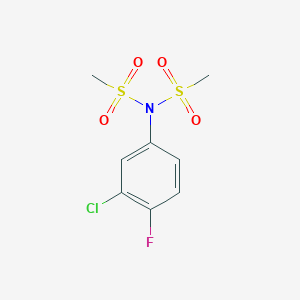
![N,N'-Bis[cyanomethyl]terephthalamide](/img/structure/B14961462.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14961481.png)
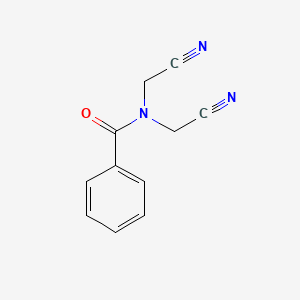
![4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B14961490.png)
